Cas no 1620585-78-5 (1H-Pyrazole-1-propanoic acid, 4-amino-, ethyl ester)

1H-Pyrazole-1-propanoic acid, 4-amino-, ethyl ester 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole-1-propanoic acid, 4-amino-, ethyl ester
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- インチ: 1S/C8H13N3O2/c1-2-13-8(12)3-4-11-6-7(9)5-10-11/h5-6H,2-4,9H2,1H3
- InChIKey: PRWYPENSVGBTOY-UHFFFAOYSA-N
- ほほえんだ: N1(CCC(OCC)=O)C=C(N)C=N1
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Predicted)
- ふってん: 342.0±22.0 °C(Predicted)
- 酸性度係数(pKa): 3.47±0.10(Predicted)
1H-Pyrazole-1-propanoic acid, 4-amino-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6507893-5.0g |
ethyl 3-(4-amino-1H-pyrazol-1-yl)propanoate |
1620585-78-5 | 95.0% | 5.0g |
$2360.0 | 2025-03-14 | |
Enamine | EN300-6507893-0.05g |
ethyl 3-(4-amino-1H-pyrazol-1-yl)propanoate |
1620585-78-5 | 95.0% | 0.05g |
$683.0 | 2025-03-14 | |
Enamine | EN300-6507893-2.5g |
ethyl 3-(4-amino-1H-pyrazol-1-yl)propanoate |
1620585-78-5 | 95.0% | 2.5g |
$1594.0 | 2025-03-14 | |
Enamine | EN300-6507893-1.0g |
ethyl 3-(4-amino-1H-pyrazol-1-yl)propanoate |
1620585-78-5 | 95.0% | 1.0g |
$813.0 | 2025-03-14 | |
Enamine | EN300-6507893-10.0g |
ethyl 3-(4-amino-1H-pyrazol-1-yl)propanoate |
1620585-78-5 | 95.0% | 10.0g |
$3500.0 | 2025-03-14 | |
Enamine | EN300-6507893-0.1g |
ethyl 3-(4-amino-1H-pyrazol-1-yl)propanoate |
1620585-78-5 | 95.0% | 0.1g |
$715.0 | 2025-03-14 | |
Enamine | EN300-6507893-0.5g |
ethyl 3-(4-amino-1H-pyrazol-1-yl)propanoate |
1620585-78-5 | 95.0% | 0.5g |
$781.0 | 2025-03-14 | |
Enamine | EN300-6507893-0.25g |
ethyl 3-(4-amino-1H-pyrazol-1-yl)propanoate |
1620585-78-5 | 95.0% | 0.25g |
$748.0 | 2025-03-14 |
1H-Pyrazole-1-propanoic acid, 4-amino-, ethyl ester 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
1H-Pyrazole-1-propanoic acid, 4-amino-, ethyl esterに関する追加情報
1H-Pyrazole-1-propanoic acid, 4-amino-, ethyl ester and CAS no. 1620585-78-5: A Comprehensive Overview
The compound 1H-Pyrazole-1-propanoic acid, 4-amino-, ethyl ester (CAS no. 1620585-78-5) represents a significant molecule in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative, characterized by its pyrazole core and functionalized side chains, has garnered attention due to its versatile applications in medicinal chemistry and drug development.
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. Its five-membered aromatic ring system, featuring two nitrogen atoms at positions 1 and 4, provides a unique framework for interactions with biological targets. The presence of an amino group at position 4 and an ethyl ester on the propanoic acid side chain further enhances the compound's potential as a pharmacophore.
In recent years, there has been a surge in research focusing on pyrazole derivatives as potential therapeutic agents. These compounds have been explored for their antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties. The structural flexibility of pyrazole allows for the introduction of various substituents, making it an ideal platform for designing novel drugs.
The specific derivative 1H-Pyrazole-1-propanoic acid, 4-amino-, ethyl ester has been investigated for its pharmacological effects in several preclinical studies. Researchers have highlighted its potential as an intermediate in the synthesis of more complex molecules with enhanced biological activity. The ethyl ester moiety at the carboxyl group can be further modified to introduce additional functionalities, such as amides or carboxylic acids, which can fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
One of the most compelling aspects of this compound is its role in the development of targeted therapies. The pyrazole core can be designed to interact with specific enzymes or receptors involved in disease pathways. For instance, studies have shown that certain pyrazole derivatives can inhibit kinases and other enzymes implicated in cancer progression. The amino group at position 4 provides a site for further derivatization to enhance binding affinity and selectivity.
The synthesis of 1H-Pyrazole-1-propanoic acid, 4-amino-, ethyl ester involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the formation of the pyrazole ring through condensation reactions between hydrazine derivatives and α-haloketones or α-halocarboxylic acids. Subsequent functionalization steps introduce the amino group at position 4 and the ethyl ester at the carboxyl terminus.
The versatility of this compound is further underscored by its application in combinatorial chemistry libraries. By systematically varying substituents on the pyrazole core, researchers can generate large libraries of compounds for high-throughput screening (HTS) to identify lead candidates for drug development. This approach has been instrumental in discovering novel therapeutic agents with improved efficacy and reduced side effects.
In conclusion, 1H-Pyrazole-1-propanoic acid, 4-amino-, ethyl ester (CAS no. 1620585-78-5) stands out as a promising molecule in pharmaceutical research due to its structural features and potential biological activities. Its role as an intermediate in drug synthesis and its suitability for targeted therapy development make it a valuable asset in modern medicinal chemistry. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.
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